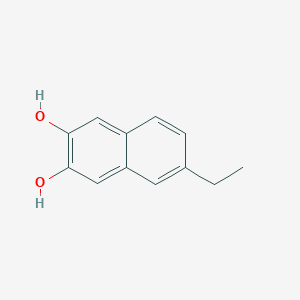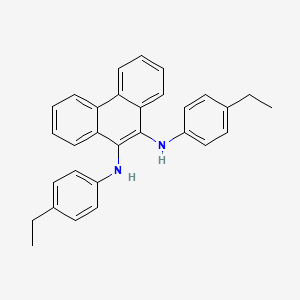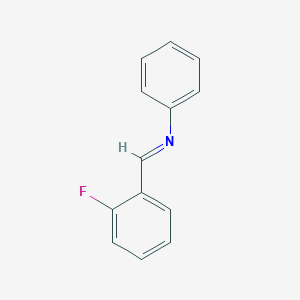![molecular formula C13H19FN2O B14282732 1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine CAS No. 148583-60-2](/img/structure/B14282732.png)
1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and can yield high purity piperazine derivatives . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine rings from various starting materials . Industrial production methods may involve the use of parallel solid-phase synthesis or photocatalytic synthesis to achieve large-scale production .
Chemical Reactions Analysis
1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl piperazines.
Scientific Research Applications
1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl ring and piperazine moiety allow the compound to bind to various receptors and enzymes, potentially modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine can be compared with other similar compounds, such as:
1-(p-Fluorophenyl)piperazine: This compound lacks the isopropyl ether group, which may result in different chemical and biological properties.
Pyrrolidine Derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their ring size and substituents, leading to variations in their biological activities.
Properties
CAS No. |
148583-60-2 |
|---|---|
Molecular Formula |
C13H19FN2O |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
1-(4-fluoro-2-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C13H19FN2O/c1-10(2)17-13-9-11(14)3-4-12(13)16-7-5-15-6-8-16/h3-4,9-10,15H,5-8H2,1-2H3 |
InChI Key |
XYWRFSVJNMOULI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)




![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)

